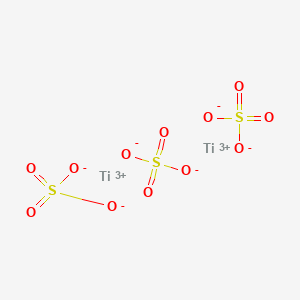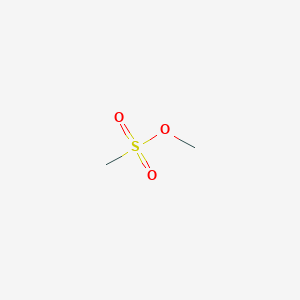
Titanium sesquisulfate
Übersicht
Beschreibung
It is a green crystalline powder that is insoluble in water, alcohol, and concentrated sulfuric acid, but soluble in dilute hydrochloric acid or dilute sulfuric acid, forming violet-colored solutions . This compound is used in various industrial applications, including as a reducing agent in the textile industry for stripping dyes and bleaching stains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium sesquisulfate can be synthesized through several methods:
Direct Synthesis: One common method involves the direct reaction of titanium metal with sulfuric acid. This process typically requires controlled conditions to ensure the correct stoichiometry and purity of the product.
Reduction of Titanium(IV) Sulfate: Another method involves the reduction of titanium(IV) sulfate using a reducing agent such as zinc or iron under acidic conditions. This method is often used in laboratory settings.
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of titanium dioxide (TiO₂) with sulfur dioxide (SO₂) in the presence of a reducing agent. This process is carried out at high temperatures and requires careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium sesquisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to titanium(IV) sulfate in the presence of strong oxidizing agents.
Reduction: It can be reduced to titanium(II) sulfate using strong reducing agents.
Substitution: It can undergo substitution reactions with other anions, such as chloride ions, to form titanium(III) chloride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Zinc (Zn), iron (Fe).
Substitution Reagents: Hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Titanium(IV) sulfate (Ti(SO₄)₂).
Reduction: Titanium(II) sulfate (TiSO₄).
Substitution: Titanium(III) chloride (TiCl₃).
Wissenschaftliche Forschungsanwendungen
Titanium sesquisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a precursor for the synthesis of other titanium compounds.
Biology: It is used in biochemical research, particularly in proteomics, where it serves as a reagent for protein analysis.
Industry: It is used in the manufacture of bulk chemicals, fine chemicals, and basic metals, including alloys.
Wirkmechanismus
Titanium sesquisulfate can be compared with other titanium sulfates, such as:
Titanium(IV) sulfate (Ti(SO₄)₂): Unlike this compound, titanium(IV) sulfate is a stronger oxidizing agent and is used in different industrial applications.
Titanium(II) sulfate (TiSO₄): This compound is a stronger reducing agent compared to this compound and is used in more specialized chemical reactions.
Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it valuable in various chemical processes and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- Titanium(IV) sulfate
- Titanium(II) sulfate
- Titanium(III) chloride
Eigenschaften
IUPAC Name |
titanium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBXOQKKUVQETK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890655 | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10343-61-0 | |
| Record name | Titanium sesquisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dititanium tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM SESQUISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of titanium sesquisulfate in evaluating activated carbon?
A1: this compound is employed as a reagent to assess the decolorizing power of activated carbon. [] While the paper doesn't delve into the precise mechanism, it suggests that the degree of decolorization of the this compound solution, upon contact with activated carbon, provides insights into the adsorption capabilities of the carbon material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)




